Boron subphthalocyanine chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

12-chloro-2,11,13,22,30,31-hexaza-12-boraoctacyclo[21.6.1.110,14.03,11.04,9.013,21.015,20.024,29]hentriaconta-1,3,5,7,9,14(31),15,17,19,21,23(30),24,26,28-tetradecaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H12BClN6/c26-25-31-21-15-9-3-5-11-17(15)23(31)30-24-18-12-6-4-10-16(18)22(32(24)25)29-20-14-8-2-1-7-13(14)19(27-20)28-21/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJKCEPOUBWFFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(N2C3=C4C=CC=CC4=C2N=C5N1C(=NC6=NC(=N3)C7=CC=CC=C76)C8=CC=CC=C85)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H12BClN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of Boron Subphthalocyanine Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Boron subphthalocyanine (B1262678) chloride (BsubPc-Cl). Boron subphthalocyanines (BsubPcs) are a class of aromatic macrocyclic compounds that have garnered significant interest for their unique optical and electronic properties, making them promising candidates for applications in organic electronics, photosensitizers in photodynamic therapy, and as components in drug delivery systems. This document details the key properties of BsubPc-Cl, supported by quantitative data, experimental methodologies, and visual representations of its synthesis and characterization workflows.

Core Physicochemical Properties

Boron subphthalocyanine chloride is a synthetic compound characterized by a cone-shaped, nonplanar structure with a central boron atom coordinated to a subphthalocyanine ligand.[1] It typically appears as a brown or very dark solid and is known for its strong light-absorbing properties.[1][2]

General and Thermal Properties

BsubPc-Cl exhibits high thermal stability, a critical attribute for its utility in various applications. The degradation point is generally above 300 °C, with the initial decomposition step being the cleavage of the axial boron-chlorine bond.[3][4][5] The stability of this axial bond is comparable to or greater than other common axial substituents like bromide, hydroxyl, and phenoxy groups.[4][5]

| Property | Value | Reference |

| Molecular Weight | 430.66 g/mol | [2] |

| Appearance | Brown solid | [2] |

| Thermal Stability | Decomposes above 300 °C | [3][4] |

| Storage | Stable at room temperature | [2] |

| Solubility | Organo-soluble, slightly soluble in chloroform (B151607) and methanol | [1][2][6] |

Optical Properties

The photophysical properties of BsubPc-Cl are defined by its strong absorption in the visible region of the electromagnetic spectrum. The UV-Vis absorption spectrum is characterized by an intense Q-band, which is a hallmark of phthalocyanine-type macrocycles, and a Soret (or B-band) in the ultraviolet region.[3][7]

| Parameter | Value | Conditions | Reference |

| Absorption | |||

| Q-band λmax | 564 nm | Toluene | [3] |

| Q-band λmax | 562 nm | Dichloromethane | [7] |

| Molar Extinction Coefficient | 63,000 cm⁻¹/M | at 564.0 nm | [8] |

| Fluorescence | |||

| Emission λmax | ~580 nm | Toluene | [3] |

| Fluorescence Quantum Yield | 0.25 | Benzene | [8] |

Electrochemical Properties

The electrochemical behavior of BsubPc-Cl has been investigated using techniques such as cyclic voltammetry. These studies reveal that the compound undergoes both oxidation and reduction processes. The reversibility of these processes can be influenced by the solvent and the presence of various substituents on the subphthalocyanine core.

| Parameter | Description | Reference |

| Oxidation | Undergoes an irreversible or quasi-reversible first oxidation. | [9] |

| Reduction | Exhibits a reversible first reduction. | [9][10] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of BsubPc-Cl involves the cyclotrimerization of a phthalonitrile (B49051) precursor in the presence of a boron source.[11]

Materials:

-

1,2-dicyanobenzene

-

Boron trichloride (B1173362) (BCl₃) solution (e.g., 1 M in p-xylene (B151628) or dichloromethane)

-

Dry m-xylene (B151644) or p-xylene[11]

Procedure:

-

1,2-dicyanobenzene is dissolved in dry m-xylene under an inert atmosphere (e.g., nitrogen or argon).[11][12]

-

A solution of BCl₃ is added dropwise to the stirring mixture.[11]

-

The reaction mixture is heated to a temperature sufficient to boil off the lower-boiling solvent (if a mixture is used) and then refluxed for a specified period (e.g., one hour).[11]

-

The crude product is isolated by removing the solvent under reduced pressure.[11]

-

Purification is typically achieved through techniques such as column chromatography or soxhlet extraction, followed by recrystallization or sublimation.[11][12]

References

- 1. CAS 36530-06-0: this compound [cymitquimica.com]

- 2. This compound | CAS 36530-06-0 | PorphyChem [shop.porphychem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound CAS#: 36530-06-0 [m.chemicalbook.com]

- 7. Boron subphthalocyanine complexes for CO2 electroreduction: molecular design and catalytic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [omlc.org]

- 9. Boron subphthalocyanine axial groups: a comprehensive set for studying the tuning of photophysical and electrochemical properties - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 10. Phenoxy-(Chloro)n-Boron Subnaphthalocyanines: Alloyed Mixture, Electron-Accepting Functionality, and Enhanced Solubility for Bulk Heterojunction Organic Photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sciencemadness Discussion Board - Synthesis of this compound (with pictures!) - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. files01.core.ac.uk [files01.core.ac.uk]

In-Depth Technical Guide: The Molecular Structure and Symmetry of Boron Subphthalocyanine Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and symmetry of Boron Subphthalocyanine (B1262678) Chloride (Cl-BsubPc), a molecule of significant interest in the fields of organic electronics, materials science, and photodynamic therapy. This document details its key structural parameters, the experimental protocols for their determination, and a visualization of a critical functional process.

Molecular Structure and Symmetry

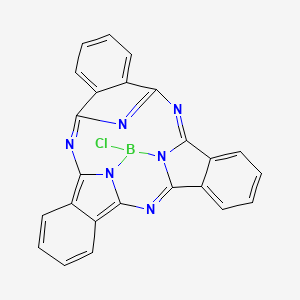

Boron Subphthalocyanine Chloride (C₂₄H₁₂BClN₆) is a synthetic aromatic macrocycle characterized by its unique nonplanar, "bowl" or "cone-shaped" geometry.[1] This conformation arises from the boron atom being slightly too large for the central cavity of the subphthalocyanine ligand, causing the three isoindoline (B1297411) units to curve, forming a concave structure. The central boron atom is coordinated to three nitrogen atoms from the pyrrole-like subunits and possesses an axial chlorine atom.[1]

The idealized, unsubstituted molecule exhibits C₃ᵥ symmetry. This symmetry is a key determinant of its electronic and photophysical properties, including its strong absorption and emission in the visible spectrum.[2]

Molecular Geometry

The precise bond lengths and angles of this compound have been determined with high precision through single-crystal X-ray diffraction studies. The following table summarizes key intramolecular parameters from the redetermination of its crystal structure.

| Parameter | Atom 1 | Atom 2 | Value (Å or °) |

| Bond Lengths | |||

| B1 | Cl1 | 1.859(2) | |

| B1 | N1 | 1.433(3) | |

| B1 | N2 | 1.434(3) | |

| B1 | N3 | 1.435(3) | |

| N4 | C1 | 1.325(3) | |

| N4 | C8 | 1.326(3) | |

| N1 | C1 | 1.385(3) | |

| N1 | C16 | 1.386(3) | |

| C1 | C2 | 1.458(3) | |

| C2 | C3 | 1.392(3) | |

| C2 | C7 | 1.393(3) | |

| C3 | C4 | 1.390(4) | |

| Bond Angles | |||

| Cl1 | B1 | N1 | |

| Cl1 | B1 | N2 | |

| Cl1 | B1 | N3 | |

| N1 | B1 | N2 | |

| N1 | B1 | N3 | |

| N2 | B1 | N3 | |

| C1 | N4 | C8 | |

| C1 | N1 | B1 | |

| C16 | N1 | B1 |

Data extracted from the crystallographic information file of the redetermination of the crystal structure of this compound.

Experimental Protocols

Synthesis of this compound (Microwave-Assisted)

A modern and efficient method for the synthesis of this compound utilizes microwave irradiation to significantly reduce reaction times and improve yields compared to conventional heating methods.[3][4]

Materials:

-

Boron trichloride (B1173362) (BCl₃) solution (e.g., 1.0 M in p-xylene)

-

High-boiling point aromatic solvent (e.g., 1,2-dichlorobenzene)

-

Microwave reactor

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a microwave reactor vessel, combine phthalonitrile and the high-boiling point aromatic solvent under an inert atmosphere.

-

Add the boron trichloride solution to the reaction mixture. The molar ratio of phthalonitrile to BCl₃ is a critical parameter to optimize for maximum conversion.[3]

-

Seal the reaction vessel and place it in the microwave reactor.

-

Set the microwave irradiation parameters, including power (e.g., 250-650 W) and reaction time (typically 5-36 minutes). These parameters should be optimized for the specific reactants and scale.[3]

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

The crude product is then purified, typically by precipitation with a non-solvent, followed by filtration and washing. Further purification can be achieved by techniques such as Soxhlet extraction or column chromatography.

Single-Crystal X-ray Diffraction

The definitive determination of the molecular structure of this compound is achieved through single-crystal X-ray diffraction.[5]

Procedure:

-

Crystal Growth: High-quality single crystals of this compound are grown, for instance, by slow train sublimation.[5] This technique involves the sublimation of the material under vacuum and its subsequent slow deposition to form well-ordered crystals.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer directs a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) onto the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[6]

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.

Visualizations

Molecular Structure of this compound

The following diagram illustrates the "bowl-shaped" molecular structure of this compound, highlighting the central boron atom, the axial chlorine atom, and the three isoindoline units.

Caption: Ball-and-stick representation of this compound.

Photoinduced Charge Transfer in a Cl-BsubPc/C₆₀ Heterojunction

This compound is a key component in organic photovoltaic devices, often paired with a fullerene such as C₆₀ as an electron acceptor. The following diagram illustrates the process of photoinduced charge transfer at the donor-acceptor interface.[4]

Caption: Photoinduced charge transfer process in a Cl-BsubPc/C60 heterojunction.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Confirmation of Microwave-Assisted Synthesis of Chloro-Boron Subphthalocyanines and Chloro-Boron Subnaphthalocyanines with Rapid Screening and Data Acquisition via HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Photoinduced Electron Transfer in Donor–Acceptor Complexes: Isotope Effect and Dynamic Symmetry Breaking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photoinduced electron transfer - Wikipedia [en.wikipedia.org]

Unveiling the Spectroscopic Signature of Boron Subphthalocyanine Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical absorption and emission properties of Boron Subphthalocyanine (B1262678) Chloride (BsubPc-Cl), a molecule of significant interest in the fields of organic electronics, photodynamic therapy, and bio-imaging. This document details the key photophysical parameters, outlines the experimental methodologies for their determination, and visually represents the underlying scientific principles and workflows.

Core Photophysical Data

The optical characteristics of BsubPc-Cl are highly dependent on its molecular environment. The following table summarizes the key quantitative data for its absorption and emission spectra in benzene, a common solvent for spectroscopic analysis.

| Parameter | Symbol | Value | Solvent | Reference |

| Absorption Maximum | λabs | 569 nm | Benzene | [1] |

| Molar Extinction Coefficient | ε | 63,000 M-1cm-1 | Benzene | [1][2] |

| Fluorescence Quantum Yield | Φf | 0.25 | Benzene | [1][2] |

Note: The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. The fluorescence quantum yield represents the efficiency of the fluorescence process.

Boron subphthalocyanines, in general, exhibit a prominent and intense absorption band, known as the Q-band, typically observed between 560 and 600 nm.[3] This characteristic absorption, coupled with high molar extinction coefficients ranging from 50,000 to 80,000 M-1cm-1, makes them highly efficient light absorbers.[3]

Experimental Protocols

The accurate determination of the optical properties of BsubPc-Cl relies on standardized experimental procedures. The following sections detail the methodologies for absorption and emission spectroscopy.

Absorption Spectroscopy

The measurement of the absorption spectrum of BsubPc-Cl is crucial for determining its absorption maximum (λabs) and molar extinction coefficient (ε).

Methodology:

-

Sample Preparation: A solution of Boron subphthalocyanine chloride is prepared in a spectroscopic grade solvent (e.g., benzene) at a known concentration. The concentration should be adjusted to ensure that the absorbance at the maximum wavelength is within the linear range of the spectrophotometer, typically between 0.1 and 1.0.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer, such as a HP 8453 or an Agilent 8453, is used for the measurement.[1][2]

-

Measurement: A quartz cuvette with a 1 cm path length is filled with the prepared solution. A reference cuvette containing the pure solvent is placed in the reference beam of the spectrophotometer. The absorption spectrum is then recorded over a specific wavelength range, ensuring a spectral bandwidth of 1.0 nm.[2]

-

Data Analysis: The wavelength of maximum absorbance (λabs) is identified from the spectrum. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration of the solution, and l is the path length of the cuvette.

Emission Spectroscopy

Fluorescence emission spectroscopy is employed to determine the emission spectrum and the fluorescence quantum yield (Φf) of BsubPc-Cl.

Methodology:

-

Sample Preparation: A dilute solution of BsubPc-Cl is prepared in a spectroscopic grade solvent. To avoid inner-filter effects, the absorbance of the sample at the excitation wavelength should be kept below 0.1 in a 1 cm path length quartz cuvette.[2]

-

Instrumentation: A spectrofluorometer, such as a PTI QM-4/2003 SE, is used for the measurement.[2]

-

Measurement: The sample is excited at a wavelength where it absorbs light, typically near its absorption maximum. The emission spectrum is recorded over a range of longer wavelengths. For accurate measurements, the excitation and emission monochromators are set to a specific slit width (e.g., 0.25 mm, providing a 1 nm spectral bandwidth), and data is collected at regular intervals (e.g., 1 nm) with a set integration time (e.g., 1 second).[2]

-

Data Correction and Analysis: The recorded emission spectrum is corrected for the wavelength-dependent sensitivity of the instrument and any background signal (dark counts) is subtracted.[2] The fluorescence quantum yield (Φf) is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield, measured under identical experimental conditions.

Visualizing the Science

The following diagrams, generated using the DOT language, illustrate the experimental workflow for characterizing the optical properties of BsubPc-Cl and the relationship between its molecular structure and its observed spectra.

Caption: Workflow for absorption and emission spectroscopy.

Caption: BsubPc-Cl structure and its optical properties.

References

In-Depth Technical Guide: Molar Extinction Coefficient of Boron Subphthalocyanine Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar extinction coefficient of Boron Subphthalocyanine (B1262678) Chloride (B-SubPc-Cl), a molecule of significant interest in various scientific and therapeutic fields. This document details its quantitative spectrophotometric properties, the experimental protocols for their determination, and its application in relevant biological pathways and drug delivery workflows.

Core Concept: Molar Extinction Coefficient

The molar extinction coefficient (ε), also known as molar absorptivity, is a fundamental characteristic of a substance that quantifies how strongly it absorbs light at a particular wavelength. It is an intrinsic property of a molecule and is crucial for quantitative analysis using spectrophotometry, as defined by the Beer-Lambert law:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (in units of M⁻¹ cm⁻¹)

-

c is the molar concentration of the substance (in mol/L or M)

-

l is the path length of the cuvette (typically 1 cm)

A high molar extinction coefficient indicates that the substance is highly effective at absorbing light at a specific wavelength, a key characteristic for applications such as photosensitizers in photodynamic therapy (PDT).

Quantitative Data: Molar Extinction Coefficient of Boron Subphthalocyanine Chloride

This compound exhibits a strong absorption in the visible region of the electromagnetic spectrum, a property attributable to its unique π-conjugated macrocyclic structure. The molar extinction coefficient of B-SubPc-Cl is solvent-dependent. Below is a summary of reported values in various organic solvents.

| Solvent | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Reference |

| Benzene | 569 nm | 63,000 M⁻¹ cm⁻¹ | [1] |

| Toluene | ~570 nm | Typically in the range of 50,000 - 80,000 M⁻¹ cm⁻¹ | [2] |

| Dichloromethane | Not specified | Organo-soluble, exhibits strong absorption | [3] |

| Chloroform | Not specified | Exhibits strong absorption | |

| General Organic Solvents | Not specified | Typically in the range of 50,000 - 80,000 M⁻¹ cm⁻¹ | [2] |

Experimental Protocol: Determination of Molar Extinction Coefficient

The following is a generalized experimental protocol for the determination of the molar extinction coefficient of this compound.

Methodology:

-

Preparation of a Stock Solution: A precise mass of this compound is dissolved in a known volume of a high-purity solvent (e.g., toluene, chloroform, or dichloromethane) to create a stock solution of a specific molar concentration.

-

Serial Dilutions: A series of solutions with decreasing concentrations are prepared from the stock solution through serial dilution. This ensures a range of concentrations for analysis.

-

Spectrophotometer Calibration: The UV-Vis spectrophotometer is calibrated using the pure solvent as a blank reference. This step is crucial to subtract the absorbance of the solvent itself.

-

Absorbance Measurement: The absorbance of each diluted solution is measured at the wavelength of maximum absorbance (λmax). For this compound, this is typically in the range of 560-580 nm.

-

Data Analysis: A graph of absorbance versus concentration is plotted. According to the Beer-Lambert law, this plot should yield a straight line passing through the origin.

-

Calculation of the Molar Extinction Coefficient: The slope of the linear fit of the graph is determined. The molar extinction coefficient (ε) is then calculated by dividing the slope by the path length of the cuvette (which is typically 1 cm).

Application in Photodynamic Therapy: Signaling Pathway

This compound is investigated as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Upon activation by light of a specific wavelength, it can generate reactive oxygen species (ROS), which in turn induce apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a generalized signaling pathway for PDT-induced apoptosis.

References

Unveiling the Electronic Landscape of Boron Subphthalocyanine Chloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Boron subphthalocyanine (B1262678) chloride (BsubPc-Cl) and its derivatives have emerged as a versatile class of aromatic macrocycles with significant potential in organic electronics, photodynamic therapy, and sensing applications. Their unique cone-shaped structure, coupled with a rich and tunable electronic framework, allows for the fine-tuning of their photophysical and electrochemical properties. This guide provides an in-depth exploration of the electronic characteristics of BsubPc-Cl derivatives, focusing on the impact of axial and peripheral substitutions.

Core Electronic Properties: A Symphony of Structure and Function

The electronic behavior of BsubPc-Cl derivatives is governed by their 14 π-electron conjugated system.[1] This system gives rise to strong absorption in the visible region of the electromagnetic spectrum, making them intensely colored compounds.[1] The electronic properties can be systematically modified through chemical derivatization at two key locations: the axial position occupied by the chloride atom and the peripheral positions on the isoindole units.

Axial Substitution: Modification at the axial position, by replacing the chloride with other functional groups, generally has a minimal impact on the absorption and emission peak positions.[1] However, it can significantly influence the fluorescence quantum yield and the redox potentials of the molecule.[2]

Peripheral Substitution: The introduction of substituents on the periphery of the macrocycle has a more pronounced effect on the electronic structure. Electron-withdrawing groups, such as fluorine or chlorine, can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a blue shift in the absorption spectra and making the molecule easier to reduce.[3][4] Conversely, electron-donating groups can raise the HOMO and LUMO levels.

Quantitative Electronic Data of Selected BsubPc-Cl Derivatives

The following tables summarize key photophysical and electrochemical data for a selection of BsubPc-Cl derivatives, providing a comparative overview of the effects of different substitution patterns.

Table 1: Photophysical Properties of Boron Subphthalocyanine Chloride Derivatives

| Compound | Axial Substituent (X) | Peripheral Substituents (R) | λmax (nm) | λem (nm) | Quantum Yield (ΦF) | Solvent |

| BsubPc-Cl | Cl | H | 567 | - | - | Toluene (B28343) |

| F-BsubPc | F | H | - | - | - | - |

| Phenoxy-BsubPc-Cl | Cl | Phenoxy | - | - | - | - |

| Perfluoro-BsubPc-Cl | Cl | F12 | 553 | - | - | DCM |

| Perchloro-BsubPc-Cl | Cl | Cl12 | 589.5 | - | - | ACN:DMF |

Data compiled from multiple sources. Experimental conditions may vary.

Table 2: Electrochemical Properties of this compound Derivatives

| Compound | Axial Substituent (X) | Peripheral Substituents (R) | Eox (V vs. Fc/Fc+) | Ered (V vs. Fc/Fc+) | Solvent |

| BsubPc-Cl | Cl | H | +1.29 | -1.13 | DCM |

| F-BsubPc | F | H | +1.30 | -1.10 | DCM |

| Phenoxy-BsubPc-Cl | Cl | Phenoxy | +1.19 | -1.21 | DCM |

| Perfluoro-BsubPc-Cl | Cl | F12 | +1.78 | -0.59 | DCM |

| (HOB)SubPc(C12H25)6(H)6 | OH | C12H25 | +0.84 | -1.58 | DCM |

Data compiled from multiple sources.[3] Potentials are referenced to the Ferrocene (B1249389)/Ferrocenium redox couple.

Experimental Protocols for Electronic Characterization

Accurate and reproducible characterization of the electronic properties of BsubPc-Cl derivatives is crucial for understanding their behavior and for their rational design in various applications. The following are detailed methodologies for key experiments.

Synthesis of this compound (BsubPc-Cl)

The parent BsubPc-Cl is typically synthesized through a template condensation reaction.

Materials:

-

Boron trichloride (B1173362) (BCl3) solution (e.g., 1 M in p-xylene)

-

Inert gas (Argon or Nitrogen)

-

Schlenk line and glassware

-

Silica (B1680970) gel for column chromatography

-

Organic solvents for purification (e.g., toluene, hexanes)

Procedure: [5]

-

Set up a Schlenk flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

-

Add phthalonitrile to the flask, followed by dry p-xylene to dissolve it.

-

Slowly add the boron trichloride solution to the reaction mixture at room temperature with vigorous stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by observing the formation of a deeply colored solution.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and toluene as the eluent.

UV-Visible Absorption and Fluorescence Spectroscopy

These techniques are fundamental for probing the electronic transitions of the BsubPc macrocycle.

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

-

Fluorometer equipped with an excitation source and an emission detector

-

Prepare a dilute solution of the BsubPc derivative in a suitable spectroscopic grade solvent (e.g., THF, DCM, or toluene) in a quartz cuvette. The concentration should be adjusted to have an absorbance between 0.01 and 0.1 at the Q-band maximum to avoid inner filter effects in fluorescence measurements.

-

For UV-Vis spectroscopy, record the absorption spectrum over a wavelength range of at least 300-800 nm, using the pure solvent as a reference.

-

For fluorescence spectroscopy, excite the sample at a wavelength where it absorbs strongly, typically at the Q-band maximum.

-

Record the emission spectrum, scanning a wavelength range from the excitation wavelength to the near-infrared region (e.g., 500-850 nm).

-

To determine the fluorescence quantum yield, a standard with a known quantum yield (e.g., Rhodamine 6G) should be measured under the same experimental conditions.

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to determine the oxidation and reduction potentials of the BsubPc derivatives, providing insights into their HOMO and LUMO energy levels.

Instrumentation:

-

Potentiostat with a three-electrode setup

-

Prepare a solution of the BsubPc derivative (e.g., 0.5-1 mM) in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate).

-

Use a standard three-electrode configuration: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or a platinum pseudo-reference electrode.

-

Polish the working electrode before each measurement.

-

Deaerate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.

-

Record the cyclic voltammogram by scanning the potential over a range that encompasses the expected redox events of the BsubPc derivative. A typical scan rate is 100 mV/s.

-

After the measurement, add a small amount of ferrocene as an internal standard and record its cyclic voltammogram to reference the potentials to the Fc/Fc+ couple.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of experiments for characterizing the electronic properties of BsubPc-Cl derivatives.

Caption: Workflow for Synthesis and Electronic Characterization of BsubPc-Cl Derivatives.

Caption: Step-by-step protocol for Cyclic Voltammetry measurements.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Boron subphthalocyanine axial groups: a comprehensive set for studying the tuning of photophysical and electrochemical properties - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. Oxidation and reduction data of subphthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boron subphthalocyanine complexes for CO 2 electroreduction: molecular design and catalytic insights - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00136F [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. static.igem.org [static.igem.org]

Core Electronic Properties of Boron Subphthalocyanine Chloride

An In-depth Technical Guide to the HOMO and LUMO Energy Levels of Boron Subphthalocyanine (B1262678) Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of Boron subphthalocyanine chloride (SubPc-Cl), a molecule of significant interest in the fields of organic electronics and materials science. Understanding these fundamental electronic properties is crucial for the design and development of novel applications, ranging from organic photovoltaics (OPVs) to photodynamic therapy.

The HOMO and LUMO energy levels, often referred to as frontier molecular orbitals, dictate the optoelectronic behavior of a molecule. The HOMO level is associated with the electron-donating ability (oxidation potential), while the LUMO level relates to the electron-accepting ability (reduction potential). The difference between these levels defines the HOMO-LUMO energy gap (Eg), which is a critical parameter determining the molecule's absorption and emission properties.[1]

Quantitative Data Summary

The electronic properties of SubPc-Cl have been investigated through various experimental and computational techniques. The following table summarizes key reported values.

| Parameter | Method/Conditions | Value (eV) | Reference |

| HOMO | Cyclic Voltammetry (CV) | -5.9 to -6.1 | Estimated from oxidation potentials |

| LUMO | Cyclic Voltammetry (CV) | -3.5 to -3.9 | Estimated from reduction potentials[2] |

| Energy Gap (Eg) | Optical (UV-Vis Spectroscopy) | 2.0 - 2.1 | From Q-band absorption onset (560-600 nm)[3][4] |

| Energy Gap (Eg) | Electrochemical (from CV) | ~2.2 - 2.4 | Calculated from (HOMO - LUMO) |

| Energy Gap (Eg) | Computational (DFT, LC-ωPBE) | 5.95 | [5] |

Note: Values derived from electrochemical measurements can vary depending on the experimental setup, including the solvent, supporting electrolyte, and reference electrode used. Computational values are highly dependent on the functional and basis set employed.

Methodologies for Determining HOMO and LUMO Levels

A combination of electrochemical, spectroscopic, and computational methods is typically employed to determine and validate the frontier orbital energy levels of molecules like SubPc-Cl.[6][7]

Experimental Protocols

1. Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule in solution, from which the HOMO and LUMO energy levels can be estimated.[1]

-

Objective: To determine the redox potentials of SubPc-Cl.

-

Apparatus: A potentiostat with a three-electrode cell configuration.

-

Procedure:

-

A solution of SubPc-Cl (e.g., 1 mM) is prepared in an appropriate solvent, such as dichloromethane (B109758) (DCM).[2]

-

A supporting electrolyte, typically 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) or a similar salt, is added to ensure conductivity.[2]

-

The solution is deoxygenated by bubbling an inert gas (e.g., argon) through it to prevent interference from oxygen reduction.[2]

-

The three electrodes are immersed in the solution.

-

The potential of the working electrode is swept linearly with time towards negative potentials to measure reduction and then back to positive potentials to measure oxidation.

-

The resulting current is measured and plotted against the applied potential, generating a cyclic voltammogram.

-

-

Data Analysis:

-

The onset potentials for the first oxidation (E_ox) and first reduction (E_red) are determined from the voltammogram.

-

The HOMO and LUMO energy levels are then estimated using empirical formulas, often referenced to the ferrocene/ferrocenium couple. For example:

-

E_HOMO (eV) = - [E_ox (vs Fc/Fc+) + 4.8]

-

E_LUMO (eV) = - [E_red (vs Fc/Fc+) + 4.8]

-

-

2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical energy gap (Eg) by measuring the molecule's absorption of light as a function of wavelength.

-

Objective: To determine the optical bandgap of SubPc-Cl.

-

Apparatus: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

A dilute solution of SubPc-Cl is prepared in a UV-transparent solvent (e.g., benzene, toluene, or chloroform).[5][8]

-

The solution is placed in a quartz cuvette with a defined path length (typically 1 cm).

-

The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm). The spectrum for SubPc-Cl is characterized by an intense Q-band in the visible region (~560-600 nm) and a Soret band (or B-band) in the UV region.[2][3]

-

-

Data Analysis:

-

The onset of the lowest energy absorption band (λ_onset) is determined from the spectrum. This corresponds to the energy required to promote an electron from the HOMO to the LUMO.

-

The optical energy gap is calculated using the formula:

-

Eg (eV) = 1240 / λ_onset (nm)

-

-

Computational Protocols

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.

-

Objective: To calculate the theoretical HOMO and LUMO energy levels and the HOMO-LUMO gap.

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

Procedure:

-

The 3D molecular structure of SubPc-Cl is built or imported into the software.

-

The geometry of the molecule is optimized to find its lowest energy conformation.

-

A specific functional (e.g., B3LYP, CAM-B3LYP, ωB97XD) and basis set (e.g., 6-31G*) are chosen for the calculation.[3][5]

-

A single-point energy calculation is performed on the optimized geometry to determine the energies of the molecular orbitals.

-

-

Data Analysis:

-

The software outputs the energy values for all molecular orbitals. The highest energy orbital containing electrons is the HOMO, and the lowest energy orbital without electrons is the LUMO.

-

It is important to note that calculated absolute orbital energies can differ significantly from experimental values, but the trends and energy gaps are often well-reproduced.[5]

-

Visualizations

The following diagrams illustrate the relationships between these methodologies and the fundamental electronic structure of this compound.

References

- 1. ossila.com [ossila.com]

- 2. Boron subphthalocyanine complexes for CO2 electroreduction: molecular design and catalytic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. longdom.org [longdom.org]

- 5. worldscientific.com [worldscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. PhotochemCAD | this compound [photochemcad.com]

A Technical Guide to the Synthesis and Discovery of Novel Boron Subphthalocyanine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron subphthalocyanines (SubPcs) are a unique class of aromatic macrocycles, distinguished by their cone-shaped structure composed of three isoindole units coordinated to a central boron atom.[1] Since their serendipitous discovery in 1972 by Meller and Ossko, SubPcs have garnered significant interest due to their remarkable electronic and photophysical properties.[1] These properties, which include strong absorption in the visible region, high fluorescence quantum yields, and the ability to generate singlet oxygen, make them promising candidates for a wide range of applications, including organic electronics, nonlinear optics, and, notably, as photosensitizers in photodynamic therapy (PDT).[2][3][4]

This technical guide provides an in-depth overview of the synthesis, discovery, and characterization of novel SubPc compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a summary of key quantitative data, and visualizations of synthetic workflows and relevant signaling pathways.

Core Synthesis of Boron Subphthalocyanines

The foundational synthesis of the SubPc macrocycle involves the cyclotrimerization of phthalonitrile (B49051) derivatives in the presence of a boron trihalide, typically boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃).[1] The reactivity of the boron reagent is a critical factor, following the general trend of Lewis acidity: BBr₃ > BCl₃ > BF₃.[1] The choice of the boron source and reaction conditions can be tailored to achieve desired yields and introduce specific axial substituents.

A general representation of the SubPc synthesis is the reaction of a substituted phthalonitrile with a boron trihalide in a high-boiling solvent like 1-chloronaphthalene (B1664548) or p-xylene.[3][5] Microwave-assisted synthesis has emerged as a powerful technique to significantly reduce reaction times from hours to minutes, thereby increasing throughput and facilitating the optimization of reaction conditions.[6][7]

Strategies for Novel Subphthalocyanine (B1262678) Discovery: Functionalization

The versatility of SubPcs lies in the ability to modify their structure at both the peripheral and axial positions, allowing for the fine-tuning of their physicochemical properties.

Peripheral Functionalization

Introducing substituents on the outer benzene (B151609) rings of the isoindole units is a primary strategy to modulate the electronic properties of the SubPc core. This is typically achieved by starting with appropriately substituted phthalonitrile precursors. A wide array of functional groups, including electron-donating and electron-withdrawing moieties, have been incorporated to influence the absorption and emission spectra, as well as the electrochemical behavior of the resulting SubPcs.[3] For instance, the introduction of halogens at the periphery has been shown to enhance the photostability of SubPcs.[8]

Axial Functionalization

The axial position on the central boron atom provides a convenient handle for altering the physical properties of SubPcs, such as solubility and aggregation behavior, without significantly perturbing the core electronic structure.[9] The initially installed axial halogen (e.g., chloro or bromo) is susceptible to nucleophilic substitution, allowing for the introduction of a diverse range of axial ligands, including alkoxy, phenoxy, and acetylenic scaffolds.[9][10] More recent methodologies, such as the use of triflate-substituted SubPcs (TfO-BsubPc) or aluminum chloride activation, have expanded the scope of applicable nucleophiles to include nitrogen and sulfur-based ligands.[2]

Quantitative Data Summary

The tables below summarize key quantitative data for a selection of representative SubPc compounds, highlighting the impact of different substitution patterns on their photophysical and electrochemical properties.

| Compound | Axial Substituent (X) | Peripheral Substituent (R) | λ_abs (nm) | λ_em (nm) | Φ_F | Φ_Δ | E_ox (V) | E_red (V) | Reference |

| Cl-BsubPc | -Cl | -H | 560-600 | ~573 | ~0.25 | - | - | - | [2][11] |

| Tri-iodo-SubPc | -Cl | -I | - | - | - | 0.23-0.75 | - | - | [3] |

| p-tert-butylphenyl-substituted SubPc | -Cl | p-tert-butylphenyl | - | - | 0.27 | moderate | - | - | [12] |

| F₈-(OCH₃)₂-SubPc | -Cl | F, OCH₃ | 550-585 | - | - | - | - | - | [13] |

| Phenyl- and Phenoxy-substituted SubPcs | Phenyl/Phenoxy | Various | - | - | 0.13-0.50 | 0.47-0.85 | - | - | [14] |

Note: Data is compiled from various solvents and experimental conditions. Please refer to the cited literature for specific details.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and characterization of novel SubPc compounds.

Synthesis of Chloroboron Subphthalocyanine (Cl-BsubPc) - A General Protocol

This protocol is a generalized procedure based on established methods.[5]

Materials:

-

Phthalonitrile

-

Boron trichloride (BCl₃) solution (e.g., 1.0 M in p-xylene)

-

High-boiling point solvent (e.g., 1-chloronaphthalene or 1,2-dichlorobenzene)

-

Argon or Nitrogen gas

-

Standard Schlenk line and glassware

-

Soxhlet extractor

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add phthalonitrile (3.0 equivalents).

-

Add the high-boiling point solvent (e.g., 1,2-dichlorobenzene) to the flask.

-

Slowly add the boron trichloride solution (1.0 equivalent) to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (typically 180-200 °C) and maintain for a specified time (e.g., 1-3 hours). The reaction progress can be monitored by thin-layer chromatography.

-

After completion, cool the mixture to room temperature. The crude product often precipitates as a dark solid.

-

Isolate the solid by filtration and wash thoroughly with a non-polar solvent like hexane to remove the high-boiling point solvent.

-

Further purification can be achieved by Soxhlet extraction with hexane for 24 hours.

-

The final product is dried under vacuum to yield the pure chloroboron subphthalocyanine.

Microwave-Assisted Synthesis of a Peripherally Substituted Cl-BsubPc

This protocol is a generalized procedure based on modern synthetic advancements.[6][7]

Materials:

-

Substituted phthalonitrile (e.g., 4-nitrophthalonitrile) (3.0 equivalents)

-

Boron trichloride (BCl₃) solution (e.g., 1.0 M in p-xylene) (1.0-1.2 equivalents)

-

1,2-dichlorobenzene (B45396) (solvent)

-

Microwave reactor with a pressure vessel

-

Argon gas

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a microwave pressure vessel, combine the substituted phthalonitrile and 1,2-dichlorobenzene under an argon atmosphere.

-

Add the boron trichloride solution dropwise to the mixture.

-

Seal the vessel and place it in the microwave reactor.

-

Set the reaction parameters: temperature (e.g., 180-220 °C), pressure (up to 20 bar), and time (e.g., 5-30 minutes).

-

After the reaction is complete, cool the vessel to room temperature.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., toluene (B28343)/hexane).

-

The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield the pure peripherally substituted Cl-BsubPc.

Axial Ligand Exchange Reaction

This protocol describes a general method for replacing the axial chloro group with a phenoxy group.[9]

Materials:

-

Chloroboron subphthalocyanine (Cl-BsubPc)

-

Phenol (B47542) derivative

-

High-boiling point solvent (e.g., toluene or o-dichlorobenzene)

-

Argon or Nitrogen gas

-

Standard reflux apparatus

Procedure:

-

Dissolve the Cl-BsubPc and an excess of the phenol derivative in the high-boiling point solvent in a round-bottom flask under an inert atmosphere.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

The product can be isolated by precipitation upon the addition of a non-solvent or by removal of the solvent under reduced pressure followed by purification.

-

Purification is typically achieved by column chromatography on silica gel.

Characterization Workflow

The successful synthesis and purification of novel SubPc compounds are confirmed through a series of analytical techniques.

Caption: General workflow for the synthesis and characterization of novel SubPc compounds.

Signaling Pathway in Photodynamic Therapy

SubPcs are effective photosensitizers in PDT due to their ability to generate reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon light activation. The generated ROS can induce localized cellular damage and trigger apoptotic or necrotic cell death pathways in cancerous tissues.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. merit.url.edu [merit.url.edu]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Confirmation of Microwave-Assisted Synthesis of Chloro-Boron Subphthalocyanines and Chloro-Boron Subnaphthalocyanines with Rapid Screening and Data Acquisition via HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Item - Confirmation of Microwave-Assisted Synthesis of Chloro-Boron Subphthalocyanines and Chloro-Boron Subnaphthalocyanines with Rapid Screening and Data Acquisition via HPLC-PDA - figshare - Figshare [figshare.com]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. Subphthalocyaninato Boron(III) Hydride: Synthesis, Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel synthetic strategy towards subphthalocyanine-functionalized acetylenic scaffolds via various dibromo-enynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Synthesis, Optical Properties, and Fluorescence Cell Imaging of Novel Mixed Fluorinated Subphthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Photophysics of Boron Subphthalocyanine Chloride (BsubPc-Cl)

Introduction

Boron subphthalocyanine (B1262678) chloride (BsubPc-Cl) is a distinctive synthetic macrocycle belonging to the phthalocyanine (B1677752) family. Structurally, it is characterized by a cone-shaped, 14 π-electron aromatic system composed of three isoindoline (B1297411) units coordinated to a central boron atom, which has an axial chlorine substituent[1][2]. This unique C₃v symmetric structure imparts a strong dipole moment and prevents the aggregation tendencies often observed in its larger analogue, planar phthalocyanines[3][4][5]. BsubPc-Cl has garnered significant interest due to its remarkable and tunable photophysical and electrochemical properties[1][6]. These include intense, narrow absorption and emission bands in the visible spectrum, making it a promising candidate for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), as well as in fields like non-linear optics and photodynamic therapy[1][4][7]. This document provides a foundational overview of the core photophysical processes of BsubPc-Cl, details the experimental methodologies used for its characterization, and presents key quantitative data.

Electronic Absorption and Emission Properties

The photophysical behavior of BsubPc-Cl begins with the absorption of light, which elevates the molecule from its ground electronic state (S₀) to an excited singlet state (Sₙ).

Absorption Spectrum

The electronic absorption spectrum of BsubPc-Cl is dominated by an intense, narrow absorption band in the visible region, known as the Q-band, which typically appears between 560 and 600 nm[1][4]. This absorption is responsible for the molecule's characteristic color. The Q-band originates from a π-π* electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and LUMO+1[1][8]. Due to the molecule's C₃v symmetry, the LUMO and LUMO+1 orbitals are degenerate, leading to a single, strong absorption band[1]. A higher energy, Soret-like band is also observed in the near-UV region[4].

Fluorescence Emission

Following excitation into the S₁ state, the molecule can relax back to the ground state via several pathways. One primary pathway is fluorescence, the emission of a photon. BsubPc-Cl is known for its intense and narrow orange fluorescence[1]. The fluorescence spectrum is typically a mirror image of the Q-band absorption, with a small shift to lower energy (longer wavelength), known as the Stokes shift. This shift indicates that only minor geometrical changes occur in the excited state[3]. The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is significant for BsubPc-Cl, although it is highly sensitive to the molecular environment and the nature of the axial substituent[6].

Quantitative Spectroscopic Data

The following table summarizes the key absorption and emission properties of BsubPc-Cl in solution.

| Property | Solvent | Wavelength (λ_max) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ_F) | Reference |

| Absorption (Q-band) | Benzene | 569 nm | 63,000 M⁻¹cm⁻¹ | - | [9] |

| Absorption (Q-band) | Benzene | 564 nm | 63,000 M⁻¹cm⁻¹ | - | [10] |

| Fluorescence | Benzene | - | - | 0.25 | [7][9][10] |

Excited State Deactivation Pathways

Upon photoexcitation, the S₁ state of BsubPc-Cl can deactivate through several competing radiative and non-radiative pathways, as illustrated in the Jablonski diagram below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Boron subphthalocyanine complexes for CO2 electroreduction: molecular design and catalytic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Optical Properties, and Fluorescence Cell Imaging of Novel Mixed Fluorinated Subphthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Boron subphthalocyanine axial groups: a comprehensive set for studying the tuning of photophysical and electrochemical properties - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effects of removing boron from subphthalocyanines: a theoretical perspective - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03173C [pubs.rsc.org]

- 9. PhotochemCAD | Boron subphthalocyanine chloride [photochemcad.com]

- 10. This compound [omlc.org]

Methodological & Application

Application Note and Protocol for the Synthesis of High-Purity Boron Subphthalocyanine Chloride

Abstract

This document provides a detailed protocol for the synthesis and purification of high-purity boron subphthalocyanine (B1262678) chloride (Cl-BsubPc). Boron subphthalocyanines are a significant class of aromatic macrocycles with applications in organic electronics, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The performance of these materials is highly dependent on their purity. This protocol outlines a robust synthesis procedure, followed by critical purification steps including Soxhlet extraction and train sublimation to achieve high-purity Cl-BsubPc suitable for research and development in materials science and drug development.

Introduction

Boron subphthalocyanine chloride is a cone-shaped aromatic macrocycle composed of three isoindoline (B1297411) units coordinated to a central boron atom, which is also bonded to an axial chloride ligand.[1] The unique electronic and photophysical properties of Cl-BsubPc make it a promising material for various applications. However, impurities, often arising from side reactions or incomplete purification, can significantly hinder its performance in electronic devices.[2] Therefore, a well-defined and reproducible synthesis and purification protocol is essential. This application note details such a protocol, adapted from established literature procedures, to yield high-purity Cl-BsubPc.

Synthesis and Purification Workflow

The overall process involves the templated cyclotrimerization of phthalonitrile (B49051) in the presence of boron trichloride (B1173362), followed by a multi-step purification process to remove unreacted starting materials and byproducts.

Caption: Experimental workflow for the synthesis and purification of high-purity this compound.

Experimental Protocols

3.1. Materials and Equipment

-

1,2-Dicyanobenzene (Phthalonitrile)

-

Boron trichloride (BCl₃), 1 M solution in p-xylene (B151628) or dichloromethane (B109758) (DCM)

-

Anhydrous p-xylene

-

Dichloromethane (DCM)

-

Round-bottom flask or Schlenk flask

-

Septum cap

-

Nitrogen or Argon gas inlet

-

Magnetic stirrer with heating plate

-

Condenser

-

Soxhlet extractor

-

Rotary evaporator

-

Train sublimation apparatus

-

Standard laboratory glassware

Safety Precautions: Boron trichloride is corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

3.2. Synthesis of Crude this compound

This procedure is adapted from established methods which report yields ranging from moderate to high.[3]

-

Add 1,2-dicyanobenzene (e.g., 512 mg, 4 mmol) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum cap.

-

Purge the flask with dry nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

-

Add anhydrous p-xylene (e.g., 4 ml) to the flask via syringe.

-

While stirring, add a 1 M solution of boron trichloride in DCM or p-xylene (e.g., 4 ml, 4 mmol) dropwise to the suspension.[3]

-

If using BCl₃ in DCM, attach a purge needle and gently heat the mixture to approximately 120°C to boil off the DCM under a nitrogen flow.[3]

-

Once the DCM has been removed, remove the purge needle and continue heating the reaction mixture at 120-140°C for 1-2 hours. The reaction mixture will typically change color from colorless to yellow, red, and finally to a dark, deeply colored mixture.[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product can be precipitated by adding methanol and then collected by filtration.

3.3. Purification Protocol

Purification is a critical step to achieve high-purity Cl-BsubPc. A multi-step approach is recommended.

3.3.1. Soxhlet Extraction

-

Transfer the crude solid product to a cellulose (B213188) thimble.

-

Place the thimble in a Soxhlet extractor.

-

First, wash the crude product with a non-polar solvent like hexane for several hours (e.g., 24 hours) to remove non-polar impurities.[4]

-

Subsequently, perform a Soxhlet extraction with a solvent in which Cl-BsubPc has some solubility, such as dichloromethane or toluene, to separate the product from insoluble impurities.[3] The desired product will be in the collection flask.

-

Alternatively, if the product is crashed out with methanol, impurities can be washed away, but this can lead to poor kinetic solubility of the product.[3]

-

Concentrate the solution containing the product using a rotary evaporator to obtain the partially purified solid.

3.3.2. Column Chromatography (Optional)

For even higher purity, column chromatography can be performed.

-

Prepare a silica (B1680970) gel column using toluene as the eluent.

-

Dissolve the partially purified product in a minimal amount of toluene or DCM and load it onto the column.

-

Elute the column with toluene. The main pink or purple fraction containing the Cl-BsubPc should be collected.[5]

-

Evaporate the solvent from the collected fraction using a rotary evaporator.

3.3.3. Train Sublimation

The final and most effective purification step for obtaining high-purity, device-quality Cl-BsubPc is train sublimation.[6][7]

-

Place the purified solid into the sublimation apparatus.

-

Evacuate the system to a high vacuum.

-

Heat the sample according to a temperature profile that allows for the separation of impurities from the desired product based on their different sublimation temperatures. This method is effective for producing large single crystals suitable for detailed analysis.[7]

-

The high-purity Cl-BsubPc will deposit in a cooler zone of the apparatus as a crystalline solid.

Characterization

The purity and identity of the final product should be confirmed using various analytical techniques:

-

HPLC-PDA: To quantify the purity of the Cl-BsubPc and identify any remaining impurities.[8]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₂₄H₁₂BClN₆, MW: 430.66 g/mol ).[6][9]

-

UV-Vis Spectroscopy: To confirm the characteristic absorption profile of Cl-BsubPc, which has a strong Q-band absorption maximum around 565 nm in solution.[2]

-

NMR Spectroscopy (¹H, ¹¹B, ¹³C): To confirm the chemical structure and purity.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound and its chlorinated derivatives.

| Parameter | Value / Conditions | Purity | Yield | Reference |

| Reactants | 1,2-dicyanobenzene, BCl₃ (1M solution) | - | - | [3] |

| Solvent | p-xylene or m-xylene | - | - | [3] |

| Reaction Temperature | 120°C | - | - | [3] |

| Reaction Time | 1 hour (after DCM removal) | - | - | [3] |

| Reported Yield (Lab Scale) | 17% (non-optimized) to 82% (literature) | - | - | [3] |

| Microwave Synthesis | 1.0 mmol phthalonitrile, 2.0 mL p-xylene, 250 W | - | 67% (conversion) | [2] |

| Purification Method | Soxhlet Extraction, Column Chromatography, Train Sublimation | >93% | - | [5][6][7] |

| λmax (Toluene) | ~564 nm | - | - | [2] |

| Molecular Weight | 430.66 g/mol | - | - | [9][10] |

Conclusion

The protocol described in this application note provides a comprehensive guide for the synthesis and purification of high-purity this compound. Adherence to the inert atmosphere conditions during synthesis and the rigorous multi-step purification process, particularly train sublimation, are crucial for obtaining material suitable for high-performance applications. The characterization methods outlined are essential for verifying the quality of the final product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sciencemadness Discussion Board - Synthesis of this compound (with pictures!) - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Confirmation of Microwave-Assisted Synthesis of Chloro-Boron Subphthalocyanines and Chloro-Boron Subnaphthalocyanines with Rapid Screening and Data Acquisition via HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C24H12BClN6 | CID 11826144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 36530-06-0 | FB179000 [biosynth.com]

Application Notes and Protocols for Microwave-Assisted Synthesis of Boron Subphthalocyanine Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of Boron subphthalocyanine (B1262678) chloride (SubPc-Cl) utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating, including drastically reduced reaction times and improved yields.[1][2][3][4]

Introduction

Boron subphthalocyanines (SubPcs) are a unique class of aromatic macrocycles with a cone-shaped structure, unlike their planar phthalocyanine (B1677752) counterparts.[1][5] This non-planar structure, combined with a 14 π-electron system, imparts valuable photophysical and electronic properties, making them promising candidates for applications in organic electronics, nonlinear optics, and photodynamic therapy.[5][6][7] The microwave-assisted approach provides a rapid and efficient route to synthesize the key precursor, Boron subphthalocyanine chloride (SubPc-Cl).[2][3][4][8]

Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers several benefits for the synthesis of SubPc-Cl:

-

Rapid Reaction Times: Microwave heating can reduce reaction times from hours to just a few minutes.[1][2][3][4]

-

Increased Yields: In many cases, microwave synthesis leads to higher product yields compared to conventional heating methods.[1]

-

Enhanced Purity: The rapid and uniform heating can minimize the formation of byproducts, simplifying purification.

-

Milder Reaction Conditions: Microwave synthesis can often be performed under less harsh conditions.[2]

Experimental Data

The following table summarizes representative quantitative data from microwave-assisted synthesis of SubPc-Cl and its derivatives.

| Precursor | Boron Source | Solvent | Microwave Power (W) | Time (min) | Temperature (°C) | Yield/Conversion (%) | Reference |

| Phthalonitrile (B49051) | BCl₃ (1 M in p-xylene) | 1,2-Dichlorobenzene | 250 | 5 | - | 67% (conversion) | [2] |

| Phthalonitrile | BCl₃ | 1-Chloronaphthalene (B1664548) | 540 | 4-6 | 200 | up to 90% (yield) | [1] |

| 4,5-Dichlorophthalonitrile | BCl₃ (1 M in p-xylene) | 1,2-Dichlorobenzene | 400 | 5 | - | 72% (conversion) | [2] |

Experimental Protocol: Microwave-Assisted Synthesis of SubPc-Cl

This protocol is a general guideline based on literature procedures.[1][2] Researchers should optimize conditions based on their specific microwave reactor and reagents.

Materials:

-

Phthalonitrile

-

Boron trichloride (B1173362) (BCl₃) solution (e.g., 1 M in p-xylene)

-

High-boiling point solvent (e.g., 1-chloronaphthalene or 1,2-dichlorobenzene)

-

Microwave synthesis vial with a septum cap

-

Stir bar

-

Nitrogen or Argon gas supply

-

Celite or silica (B1680970) gel for filtration

Procedure:

-

Reaction Setup: To a dry microwave synthesis vial equipped with a stir bar, add phthalonitrile (1.00 mmol).

-

Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Nitrogen or Argon) for several minutes.

-

Solvent and Reagent Addition: Under the inert atmosphere, add the dry high-boiling point solvent (e.g., 2.0 mL of 1,2-dichlorobenzene) via syringe. Subsequently, add the boron trichloride solution (e.g., 1.0 mL of a 1.0 M solution in p-xylene) dropwise while stirring.[2]

-

Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the mixture at a set power and for a specified time (e.g., 250 W for 5 minutes).[2] The reaction progress can be monitored by the color change of the solution from colorless to deep red or black.[9]

-

Work-up: After the reaction is complete and the vial has cooled to room temperature, pour the reaction mixture into a beaker containing hexane to precipitate the crude product.

-

Purification:

-

Filter the crude product through a pad of Celite or silica gel.

-

Wash the precipitate thoroughly with methanol to remove unreacted starting materials and byproducts.

-

The desired SubPc-Cl product can be extracted from the filter cake using a suitable solvent like dichloromethane (DCM). Due to potential low kinetic solubility, a Soxhlet extraction may be necessary for efficient recovery.[9]

-

The solvent from the purified solution is then removed under reduced pressure to yield the final product as a solid.

-

Experimental Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis of this compound.

Caption: Workflow for Microwave-Assisted SubPc-Cl Synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Confirmation of Microwave-Assisted Synthesis of Chloro-Boron Subphthalocyanines and Chloro-Boron Subnaphthalocyanines with Rapid Screening and Data Acquisition via HPLC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scribd.com [scribd.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Collection - Confirmation of Microwave-Assisted Synthesis of Chloro-Boron Subphthalocyanines and Chloro-Boron Subnaphthalocyanines with Rapid Screening and Data Acquisition via HPLC-PDA - ACS Omega - Figshare [acs.figshare.com]

- 9. Sciencemadness Discussion Board - Synthesis of this compound (with pictures!) - Powered by XMB 1.9.11 [sciencemadness.org]

Application Notes and Protocols for Thin Film Deposition of Boron Subphthalocyanine Chloride (Cl-BsubPc)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the deposition of high-quality Boron subphthalocyanine (B1262678) chloride (Cl-BsubPc) thin films, a material of significant interest for applications in organic electronics, sensors, and photodynamic therapy. The following sections detail the most common deposition techniques, experimental parameters, and expected film characteristics.

Introduction to Thin Film Deposition of Cl-BsubPc

Boron subphthalocyanine chloride (Cl-BsubPc) is a bowl-shaped aromatic macrocycle with unique optical and electronic properties. The fabrication of uniform, high-quality thin films is crucial for its integration into functional devices. The two primary methods for depositing Cl-BsubPc thin films are Thermal Evaporation and Spin Coating . Thermal evaporation is a physical vapor deposition (PVD) technique that allows for high-purity films with precise thickness control in a high-vacuum environment.[1] Spin coating, a solution-based method, offers a simpler, lower-cost alternative for film fabrication, although the low solubility of Cl-BsubPc in common organic solvents can present challenges.[2][3][4]

Deposition Techniques and Protocols

Thermal Evaporation

Thermal evaporation is the most widely reported method for depositing Cl-BsubPc thin films.[1] This technique involves heating the source material in a high-vacuum chamber until it sublimes, and the vapor then condenses onto a cooler substrate to form a thin film.

Experimental Protocol: Thermal Evaporation of Cl-BsubPc

-

Substrate Preparation:

-

Begin with a thorough cleaning of the substrates (e.g., glass, indium tin oxide (ITO)-coated glass, or silicon wafers) to remove organic and particulate contaminants.

-

A typical cleaning procedure involves sequential ultrasonication in a series of solvents: deionized (DI) water with a detergent (e.g., Hellmanex III), followed by acetone, and then isopropyl alcohol (IPA), each for 10-15 minutes.[5]

-

After sonication, rinse the substrates thoroughly with DI water and dry them with a stream of inert gas (e.g., nitrogen or argon).

-

For applications requiring a highly hydrophilic surface, a final treatment with UV-ozone for 15-20 minutes is recommended.[5]

-

-

Deposition Parameters:

-

Place the cleaned substrates in a substrate holder within a high-vacuum thermal evaporation chamber.

-

Load high-purity Cl-BsubPc powder (typically >95%) into a refractory metal boat (e.g., tungsten or molybdenum).

-

Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

-

Heat the substrate to the desired temperature (e.g., room temperature up to 200°C) to influence film morphology.

-

Gradually increase the current to the evaporation boat to heat the Cl-BsubPc source material. The evaporation temperature for Cl-BsubPc is typically in the range of 300-400°C.

-

Monitor the deposition rate and film thickness using a quartz crystal microbalance (QCM). A typical deposition rate for Cl-BsubPc is in the range of 0.1-1 Å/s.[6]

-

Once the desired film thickness is achieved, close the shutter and allow the system to cool down before venting.

-

Data Presentation: Thermal Evaporation Parameters and Resulting Film Properties

| Deposition Parameter | Typical Range | Effect on Film Properties |

| Substrate Temperature | Room Temp. - 200°C | Higher temperatures can increase grain size and crystallinity, and affect surface roughness. |

| Deposition Rate | 0.1 - 2.0 Å/s | Can influence grain size and surface roughness. Lower rates often lead to smoother films.[7][8][9] |

| Film Thickness | 10 - 200 nm | Affects optical absorbance and electrical properties. |

| Base Pressure | < 1 x 10⁻⁵ Torr | Lower pressure reduces impurity incorporation and improves film quality. |

| Substrate Temperature (°C) | Film Thickness (nm) | Grain Size (nm) | RMS Roughness (nm) | Optical Band Gap (eV) |

| Room Temperature | 50 | ~90 | ~7.0 | 1.88, 3.57[10] |

| 100 | 50 | Larger than RT | Increases with temp. | Slight shift |

| 150 | 50 | Continues to increase | Peaks at intermediate temps | Slight shift |

| 200 | 50 | Can decrease at higher temps | Can decrease at higher temps | Slight shift |

Note: The exact values can vary depending on other deposition parameters.

Spin Coating

Spin coating is a solution-based technique that involves depositing a solution of the material onto a spinning substrate. The centrifugal force spreads the solution evenly, and the solvent evaporates to leave a thin film. While less common for the sparingly soluble Cl-BsubPc, it is a viable method if a suitable solvent system is identified.[11]

Experimental Protocol: Spin Coating of Cl-BsubPc

-

Solution Preparation:

-

Dissolve Cl-BsubPc powder in a suitable organic solvent. Due to its low solubility, solvents such as chloroform, chlorobenzene, or toluene (B28343) may be used, potentially requiring heating or extended sonication to aid dissolution.[4]

-

Prepare solutions with concentrations typically ranging from 1 to 10 mg/mL. The concentration will directly influence the final film thickness.

-

Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any particulate matter.

-

-

Deposition Parameters:

-

Use a spin coater in a clean, controlled environment (e.g., a fume hood or glovebox).

-

Place a cleaned substrate on the spin coater chuck and ensure it is centered.

-

Dispense a small volume of the Cl-BsubPc solution onto the center of the substrate.

-

Start the spin coater. A two-step process is often used: a low-speed spin (e.g., 500-1000 rpm) for a few seconds to spread the solution, followed by a high-speed spin (e.g., 2000-6000 rpm) for 30-60 seconds to achieve the desired thickness.[12]

-

The final film thickness is inversely proportional to the square root of the spin speed.[12]

-

-

Post-Deposition Treatment:

-

After spinning, the film may be annealed on a hotplate to remove residual solvent and potentially improve film morphology. Annealing temperatures should be kept below the decomposition temperature of Cl-BsubPc.

-

Data Presentation: Spin Coating Parameters and Resulting Film Properties

| Deposition Parameter | Typical Range | Effect on Film Properties |

| Solvent | Chloroform, Chlorobenzene, Toluene | Affects solubility, solution viscosity, and drying time. |

| Solution Concentration | 1 - 10 mg/mL | Higher concentration generally leads to thicker films.[13] |

| Spin Speed | 500 - 6000 rpm | Higher spin speed results in thinner films.[12][13] |

| Spin Duration | 30 - 60 s | Affects solvent evaporation and final film thickness. |

Characterization of Cl-BsubPc Thin Films

After deposition, it is essential to characterize the thin films to determine their properties.

-

Atomic Force Microscopy (AFM): Used to investigate the surface morphology, grain size, and root-mean-square (RMS) roughness of the films.[1]

-

X-ray Diffraction (XRD): Provides information on the crystallinity and molecular packing of the Cl-BsubPc films. Thermally evaporated Cl-BsubPc films are often amorphous or nanocrystalline.[1]

-

UV-Visible (UV-Vis) Spectroscopy: Used to determine the optical properties, including the characteristic Q-band absorption of Cl-BsubPc (around 570-600 nm) and to estimate the optical band gap.[2]

-

Ellipsometry: A non-destructive technique to accurately measure film thickness and refractive index.

Visualizations

Caption: Experimental workflow for Cl-BsubPc thin film deposition and characterization.

Caption: Step-by-step process flow for thermal evaporation of Cl-BsubPc.

Caption: Process flow for spin coating of Cl-BsubPc thin films.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]